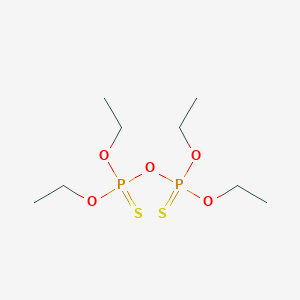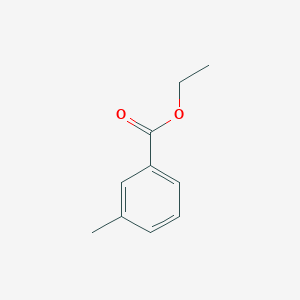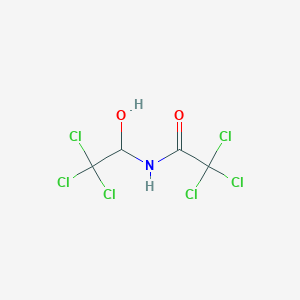
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as TCA, is a chemical compound that has been widely used in scientific research for its unique properties. TCA is a derivative of acetamide and is a white crystalline solid that is soluble in water and organic solvents. TCA has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
科学研究应用
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been widely used in scientific research for its unique properties. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been used as a protein denaturant, which disrupts the structure of proteins by breaking hydrogen bonds and disulfide bonds. This property has been utilized in the study of protein folding and aggregation. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used as a reagent for the determination of sulfhydryl groups in proteins. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide reacts with sulfhydryl groups to form a stable product that can be quantified using spectrophotometry. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used in the study of enzyme kinetics, where it acts as an inhibitor of certain enzymes.
作用机制
The mechanism of action of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is based on its ability to disrupt the structure of proteins by breaking hydrogen bonds and disulfide bonds. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide binds to the hydrophobic regions of proteins and causes them to unfold. This results in the exposure of hydrophobic residues that are normally buried in the interior of the protein. The exposed hydrophobic residues can then interact with other hydrophobic residues, leading to protein aggregation.
生化和生理效应
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have several biochemical and physiological effects. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to induce oxidative stress in cells, which can lead to cell death. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been shown to affect the function of ion channels, which are involved in the transmission of signals in neurons.
实验室实验的优点和局限性
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several advantages and limitations for lab experiments. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a relatively inexpensive reagent that is readily available. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is also stable under normal laboratory conditions, which makes it easy to store and transport. However, 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has a relatively low solubility in water, which can limit its use in aqueous solutions. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the use of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in scientific research. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be used in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be used in the study of protein aggregation, which is a common feature of many neurodegenerative diseases. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be used in the development of new drugs that target protein aggregation. Finally, 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be used in the study of enzyme kinetics, where it can be used to identify new inhibitors of enzymes.
合成方法
The synthesis of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be achieved through the reaction of 2,2,2-trichloroethanol and acetyl chloride in the presence of a base such as pyridine. The reaction results in the formation of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a white crystalline solid. The purity of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be enhanced through recrystallization using solvents such as ethanol or acetone.
属性
CAS 编号 |
18271-89-1 |
|---|---|
产品名称 |
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
分子式 |
C4H3Cl6NO2 |
分子量 |
309.8 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H3Cl6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13) |
InChI 键 |
PEQMUUMLEPJMCU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)C(Cl)(Cl)Cl)O |
规范 SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)C(Cl)(Cl)Cl)O |
其他 CAS 编号 |
18271-89-1 |
Pictograms |
Irritant |
同义词 |
2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



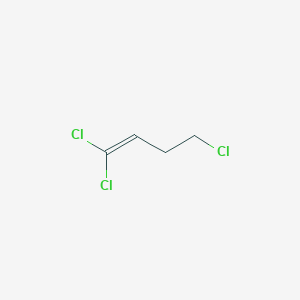
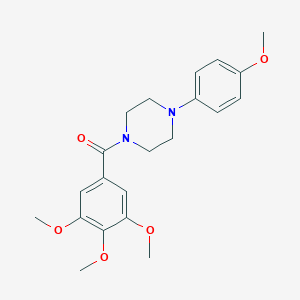
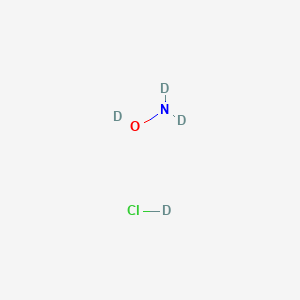
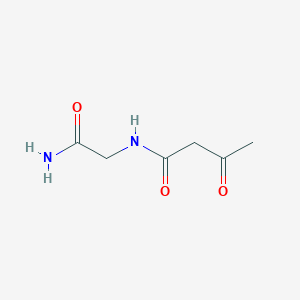
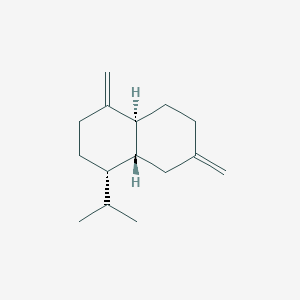
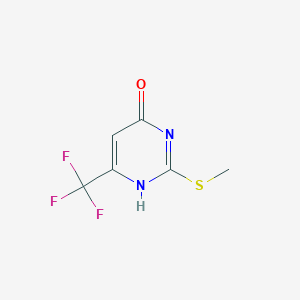
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
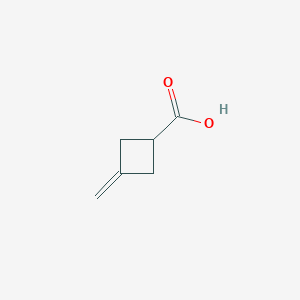
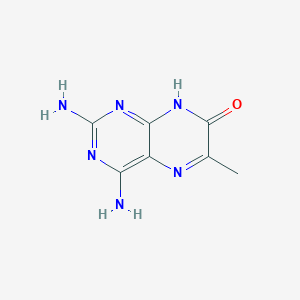
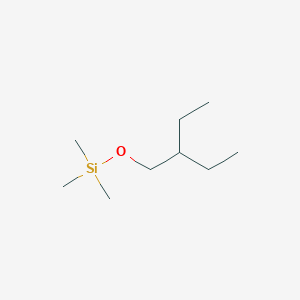
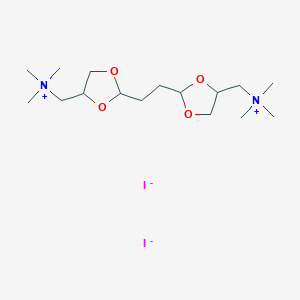
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
